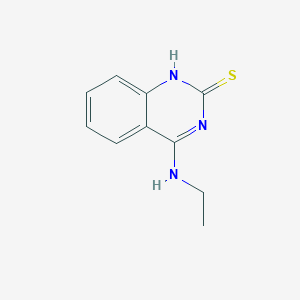

4-(Ethylamino)quinazoline-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Ethylamino)quinazoline-2-thiol is a chemical compound with the molecular weight of 205.28 . Its IUPAC name is 4-(ethylamino)-2-quinazolinyl hydrosulfide . The compound is of interest due to its potential applications in various fields .

Synthesis Analysis

The synthesis of quinazoline derivatives has been a topic of interest in recent years . A method for making quinazoline and substituted aniline derivatives using adaptable pH-sensitive cyclization chemistry has been developed . This method is straightforward, inexpensive, simple, fast, efficient at room temperature, and scalable . Another approach involves the use of various synthetic methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 4-(Ethylamino)quinazoline-2-thiol consists of a quinazoline core with an ethylamino group at the 4-position and a thiol group at the 2-position . The InChI code for this compound is 1S/C10H11N3S/c1-2-11-9-7-5-3-4-6-8(7)12-10(14)13-9/h3-6H,2H2,1H3,(H2,11,12,13,14) .Chemical Reactions Analysis

Quinazoline derivatives have been found to exhibit a wide range of biological properties, which can be attributed to their diverse chemical reactions . The chemical reactions of quinazoline derivatives are often influenced by the substituents at various positions on the quinazoline ring .Scientific Research Applications

Antimycobacterial Activity

Quinazoline derivatives have been synthesized and evaluated for their antimycobacterial activity. For instance, 4-Quinazolinol derivatives prepared through the reaction of anthranilic acid and formamide, followed by alkylation, exhibited significant activity against strains of Mycobacterium tuberculosis and other mycobacteria. Some derivatives showed higher activity than standard treatments against atypical strains, highlighting their potential in treating tuberculosis and related infections (Kuneš et al., 2000).

Antifungal Activity

Further research into quinazoline derivatives, such as the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, revealed potent antifungal activities. These compounds were effective against a range of fungi, with certain derivatives inhibiting the growth of Fusarium oxysporum significantly. This suggests their application in developing new antifungal agents (Guang-Fang Xu et al., 2007).

Synthetic Routes and Strategies

The synthesis and modification of quinazoline derivatives are pivotal in creating compounds with potential therapeutic applications. Recent advances have been made in developing new routes and strategies for synthesizing valuable 4(3H)-quinazolinones, highlighting their broad applications including in antimalarial, antitumor, and antimicrobial activities (Lin He et al., 2014).

Biological Activity

Quinazoline derivatives have been reported to possess a wide range of biological activities. New derivatives have been prepared, showcasing properties such as depressant, anticonvulsant, muscle relaxant, anti-inflammatory, antihypertensive, antibacterial, antifungal, analgesic, and spasmolytic activities. This diversity underscores the quinazoline moiety's potential as a pharmacophore, particularly in developing inhibitors and antagonists for various receptors and enzymes (M. Baitiche et al., 2004).

Anticancer Activity

Certain quinazoline derivatives have been identified as potential anticancer agents. For example, 6-substituted-4-(3-bromophenylamino)quinazolines were developed as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These derivatives displayed enhanced antitumor activity, including oral efficacy in xenograft models, demonstrating their promise in cancer treatment (H. Tsou et al., 2001).

Mechanism of Action

Target of Action

Quinazoline derivatives have been known to exhibit a broad range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . Therefore, it’s plausible that 4-(Ethylamino)quinazoline-2-thiol may interact with multiple targets involved in these pathways.

Mode of Action

Quinazoline derivatives have been reported to interact with their targets in a multi-faceted manner, affecting specific as well as multiple targets . The compound may bind to its targets, leading to changes in their function and subsequent alterations in cellular processes.

Biochemical Pathways

These could potentially include pathways involved in cell proliferation (relevant to anti-cancer activity), microbial growth (relevant to anti-microbial activity), neuronal signaling (relevant to anti-convulsant activity), and lipid metabolism (relevant to antihyperlipidaemia activity) .

Result of Action

Based on the known activities of quinazoline derivatives, potential effects could include inhibition of cell proliferation (in the case of anti-cancer activity), inhibition of microbial growth (in the case of anti-microbial activity), modulation of neuronal signaling (in the case of anti-convulsant activity), and alteration of lipid metabolism (in the case of antihyperlipidaemia activity) .

properties

IUPAC Name |

4-(ethylamino)-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-2-11-9-7-5-3-4-6-8(7)12-10(14)13-9/h3-6H,2H2,1H3,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTLRQRICULTRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=S)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylamino)quinazoline-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2942278.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2942280.png)

![Methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2942282.png)

![Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2942289.png)

![N-[(4-fluorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2942290.png)

![4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2942292.png)

![2-[(2-Ethyl-1,2,4-triazol-3-yl)methyl-prop-2-ynylamino]acetonitrile](/img/structure/B2942298.png)